BRD4 BD1/BD2 Dual Nanomolar Affinity with Measured Selectivity Over BRD2, BRD3, and BRDT
ZL0420 demonstrates potent and near-equivalent inhibition of BRD4 BD1 and BRD4 BD2 (IC50 27 nM and 32 nM, respectively), while showing substantially lower affinity for BRD2, BRD3, BRDT, and CBP bromodomains [1][2]. The selectivity ratios range from approximately 25-fold to over 118-fold across other BET family members, establishing ZL0420 as a BRD4-selective tool compound rather than a pan-BET inhibitor [1][2].
| Evidence Dimension | IC50 for bromodomain binding (TR-FRET assay) |
|---|---|
| Target Compound Data | BRD4 BD1: 27 nM; BRD4 BD2: 32 nM |
| Comparator Or Baseline | BRD2 BD1: 803 nM; BRD2 BD2: 1,736 nM; BRD3 BD1: 2,275 nM; BRD3 BD2: 2,193 nM; BRDT BD1: 3,183 nM; BRDT BD2: 2,781 nM; CBP: >10,000 nM |
| Quantified Difference | ~30-fold (BRD2 BD1); ~54-fold (BRD2 BD2); ~84-fold (BRD3 BD1); ~68-fold (BRD3 BD2); ~118-fold (BRDT BD1); ~87-fold (BRDT BD2); >370-fold (CBP) |
| Conditions | 384-well TR-FRET assay with recombinant BRD4 and BRD2 bromodomains; inhibitor concentration range 0.01 nM to 100 μM |
Why This Matters
This selectivity profile enables BRD4-specific mechanistic studies without confounding pan-BET effects on BRD2/BRD3/BRDT-mediated transcription, a key differentiator from widely used pan-BET inhibitors such as JQ1 or I-BET151.
- [1] Liu Z, Wang P, Chen H, Wold EA, Tian B, Brasier AR, Zhou J. Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation. Eur J Med Chem. 2018;151:450-461. View Source
- [2] Neta Scientific. Cayman ZL0420 Product Information: 6-[2-(2-Amino-4-Hydroxy-5-Methylphenyl)Diazenyl]-3,4-dihydroquinolin-2(1H)-one. Catalog No. CAYM-30741-10. View Source
